
Perylene, 3-(6-azidohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perylene, 3-(6-azidohexyl)-: is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its excellent photophysical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Perylene, 3-(6-azidohexyl)- typically involves the functionalization of perylene with a 6-azidohexyl group. One common method is the nucleophilic substitution reaction where a 6-chlorohexyl derivative of perylene is reacted with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via the formation of an intermediate 6-azidohexyl derivative, which is then purified through column chromatography.
Industrial Production Methods: Industrial production of Perylene, 3-(6-azidohexyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Perylene, 3-(6-azidohexyl)- undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, alkyne derivatives, and solvents like DMF or DMSO.
Reduction: Triphenylphosphine (PPh₃), hydrogen gas, and palladium catalysts.
Substitution: Sodium azide (NaN₃), alkyl halides, and polar aprotic solvents.
Major Products Formed:
Click Chemistry: Triazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted perylene derivatives.
Applications De Recherche Scientifique
Chemistry: Perylene, 3-(6-azidohexyl)- is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its ability to undergo click chemistry makes it a valuable building block for constructing complex molecular architectures .
Biology: In biological research, Perylene, 3-(6-azidohexyl)- is employed in bioorthogonal labeling and imaging studies. The azido group allows for selective conjugation with biomolecules, enabling the visualization of cellular processes .
Medicine: The compound is explored for its potential in drug delivery systems and photodynamic therapy. Its fluorescent properties and ability to form stable conjugates with therapeutic agents make it a promising candidate for targeted drug delivery and imaging .
Industry: Perylene, 3-(6-azidohexyl)- finds applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its excellent photophysical properties contribute to the efficiency and performance of these devices .
Mécanisme D'action
The mechanism of action of Perylene, 3-(6-azidohexyl)- primarily involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form triazole linkages, which are stable and versatile. This reactivity is harnessed in various applications, including the construction of molecular probes and the development of advanced materials .
Molecular Targets and Pathways: In biological systems, the azido group can be selectively targeted to specific biomolecules, enabling precise labeling and imaging. The perylene core’s photophysical properties facilitate the detection and analysis of these labeled biomolecules .
Comparaison Avec Des Composés Similaires
Perylene diimides (PDIs): Known for their excellent photophysical properties and applications in organic electronics.
Perylene monoimides (PMIs): Used in bioimaging and photodynamic therapy due to their fluorescence properties.
Azido-functionalized compounds: Such as γ-[(6-Azidohexyl)-imido]-ATP, used in biochemical studies for selective labeling and conjugation.
Uniqueness: Perylene, 3-(6-azidohexyl)- stands out due to its combination of a perylene core and an azido functional group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Propriétés
Numéro CAS |
830346-83-3 |
|---|---|
Formule moléculaire |
C26H23N3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
3-(6-azidohexyl)perylene |
InChI |
InChI=1S/C26H23N3/c27-29-28-17-4-2-1-3-8-18-15-16-24-22-13-6-10-19-9-5-12-21(25(19)22)23-14-7-11-20(18)26(23)24/h5-7,9-16H,1-4,8,17H2 |
Clé InChI |
QWVVVDXXQJSTNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCN=[N+]=[N-])C=CC=C5C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


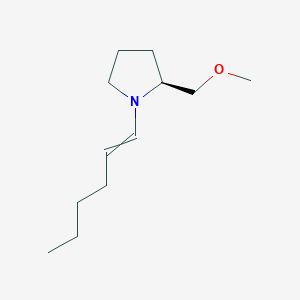
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
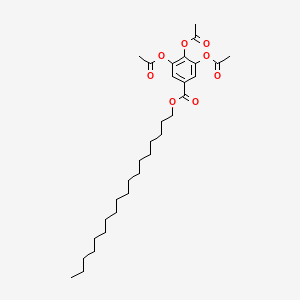
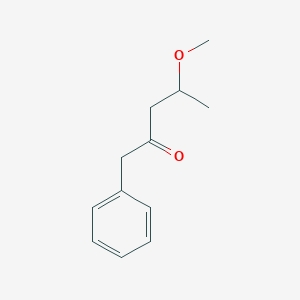
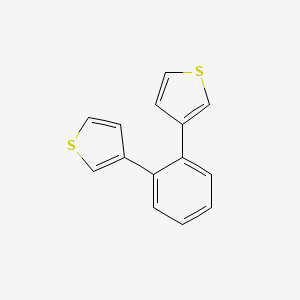
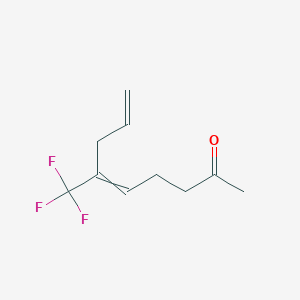
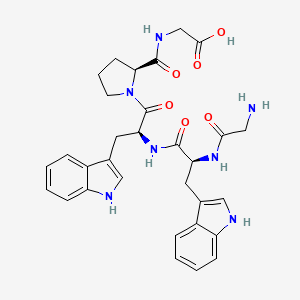

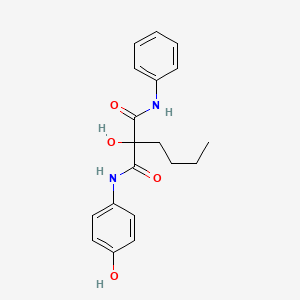
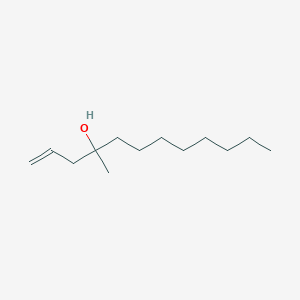
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)
